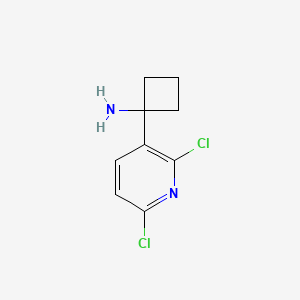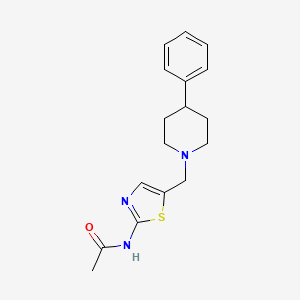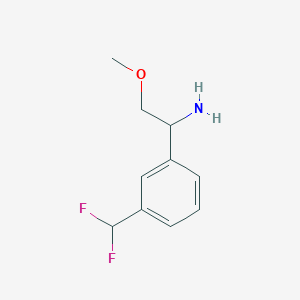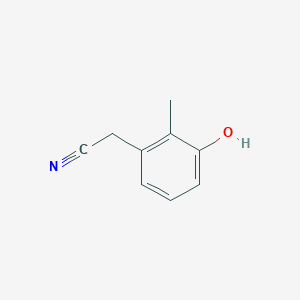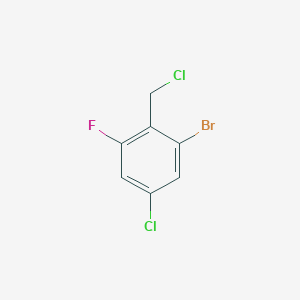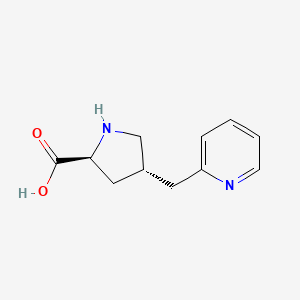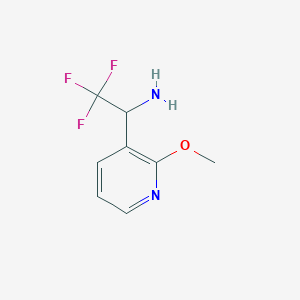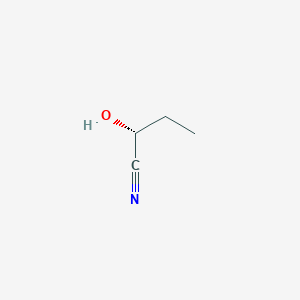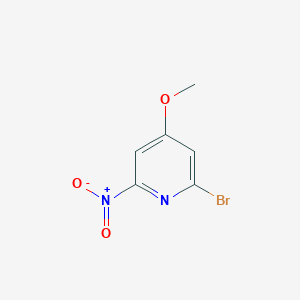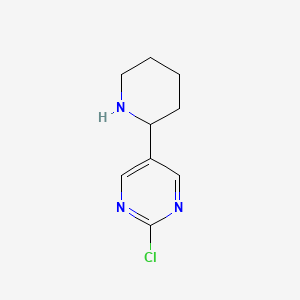
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine is a chiral amine compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a benzyloxy group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Benzyloxy)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is readily available and inexpensive.
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the intermediate imine is reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents like acyl chlorides, isocyanates, or sulfonyl chlorides.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Amide, urea, or sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a ligand for studying enzyme-substrate interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(Benzyloxy)cyclohexan-1-amine would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine: The enantiomer of the compound with similar but distinct properties.
Cyclohexylamine: A simpler analogue without the benzyloxy group.
Benzylamine: A simpler analogue without the cyclohexane ring.
Uniqueness
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine is unique due to its chiral centers and the presence of both a benzyloxy and an amine group, which confer specific reactivity and potential for selective interactions in biological systems.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(1S,2R)-2-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m0/s1 |
Clé InChI |
NTHNRYLIXJZHRZ-QWHCGFSZSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)N)OCC2=CC=CC=C2 |
SMILES canonique |
C1CCC(C(C1)N)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
